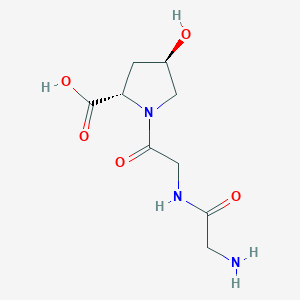
Glycylglycyl-(4R)-4-hydroxy-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-(4R)-4-hydroxy-L-proline is a tripeptide composed of two glycine molecules and one (4R)-4-hydroxy-L-proline molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is then coupled with (4R)-4-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with another glycine molecule under similar conditions to form the tripeptide. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis. Solution-phase synthesis, on the other hand, involves the coupling of amino acids in solution, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycyl-(4R)-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the (4R)-4-hydroxy-L-proline can be oxidized to form a ketone.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting cellular signaling and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules, lacking the (4R)-4-hydroxy-L-proline moiety.
Glycylglycylglycine: A tripeptide composed of three glycine molecules, also lacking the (4R)-4-hydroxy-L-proline moiety.
(4R)-4-Hydroxy-L-proline: An amino acid with a hydroxyl group on the fourth carbon, lacking the glycine residues.
Uniqueness
Glycylglycyl-(4R)-4-hydroxy-L-proline is unique due to the presence of both glycine and (4R)-4-hydroxy-L-proline in its structure. This combination imparts distinct physicochemical properties, such as increased solubility and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
648881-64-5 |
|---|---|
Molekularformel |
C9H15N3O5 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-2-7(14)11-3-8(15)12-4-5(13)1-6(12)9(16)17/h5-6,13H,1-4,10H2,(H,11,14)(H,16,17)/t5-,6+/m1/s1 |
InChI-Schlüssel |
OOVDDBXADUBLSD-RITPCOANSA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CNC(=O)CN)O |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
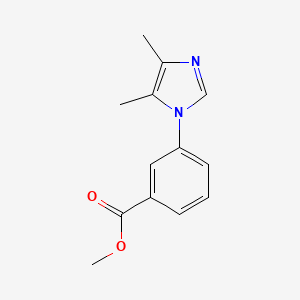
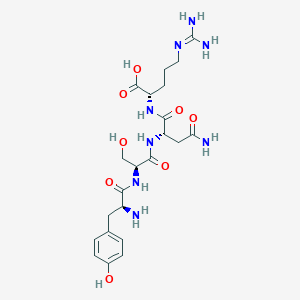
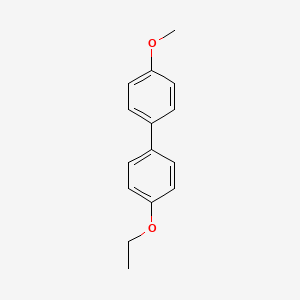
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
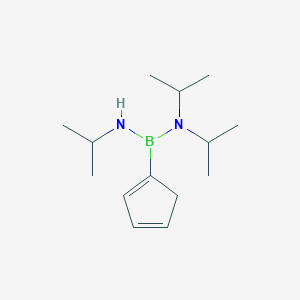


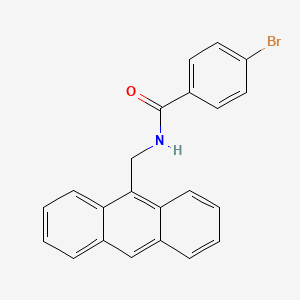

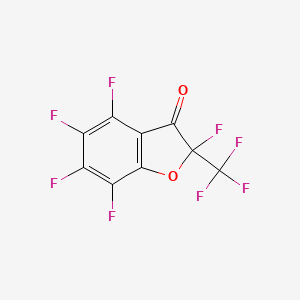
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
